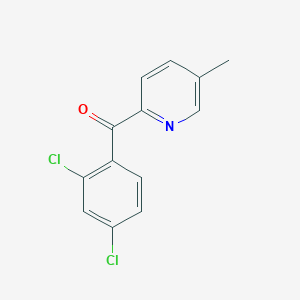

2-(2,4-Dichlorobenzoyl)-5-methylpyridine

描述

属性

IUPAC Name |

(2,4-dichlorophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-2-5-12(16-7-8)13(17)10-4-3-9(14)6-11(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXGGNFURZRWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Friedel-Crafts Acylation Method

The primary and most widely reported synthetic route for 2-(2,4-Dichlorobenzoyl)-5-methylpyridine involves a Friedel-Crafts acylation reaction. This method entails the reaction of 2,4-dichlorobenzoyl chloride with 5-methylpyridine in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl3) . The reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride.

-

$$

\text{5-methylpyridine} + \text{2,4-dichlorobenzoyl chloride} \xrightarrow[\text{anhydrous}]{\text{AlCl}_3} \text{this compound}

$$ -

- Solvent: Often carried out neat or in inert solvents such as dichloromethane or chloroform.

- Temperature: Room temperature to slightly elevated (25–60°C).

- Time: Several hours until complete conversion.

Mechanism: The Lewis acid catalyst activates the acyl chloride, facilitating electrophilic aromatic substitution at the 2-position of the pyridine ring adjacent to the methyl group.

This method is analogous to the preparation of related compounds such as 2-(2,5-dichlorobenzoyl)-5-methylpyridine, confirming the general applicability of Friedel-Crafts acylation for this class of molecules.

Alternative Acylation Approaches

In some cases, the acylation may be conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. This helps to improve yields and reduce side reactions.

Industrial Production Methods

Industrial synthesis of this compound follows the laboratory synthetic route but with process optimizations for scale, yield, and purity.

- Continuous Flow Reactors: Used to enhance mixing, heat transfer, and reaction control.

- Reaction Monitoring: In-line analytical techniques (e.g., HPLC, GC) monitor conversion and impurity profiles.

- Purification: Post-reaction purification typically involves recrystallization or chromatographic methods to achieve high purity standards.

These industrial processes emphasize robust control of moisture and temperature to prevent hydrolysis and decomposition of sensitive intermediates like acyl chlorides.

Related Preparatory Chemistry Insights

While direct literature on this compound is limited, insights from structurally related compounds and intermediates provide valuable context:

Synthesis of 2-chloro-5-methylpyridine: This intermediate can be prepared from dihalo compounds such as 2-oxo-5-methyl-5,6-dichloropiperidine via chlorination with phosphorus oxychloride or phosgene in high boiling solvents like 1,2,4-trichlorobenzene, at elevated temperatures (80–130°C). This intermediate is relevant for the preparation of substituted methylpyridines used in acylation reactions.

Halogenation Techniques: Halogenation of dihydropyridones with chlorine or bromine in organic solvents at 50–60°C can yield dihalo compounds that serve as precursors for further functionalization.

These preparatory methods underline the importance of controlled halogenation and chlorination steps in the synthesis of chlorinated pyridine derivatives, which are crucial for subsequent acylation to form compounds like this compound.

Data Table: Summary of Preparation Methods

| Step/Aspect | Description | Conditions/Notes | References |

|---|---|---|---|

| Starting Materials | 5-methylpyridine and 2,4-dichlorobenzoyl chloride | Anhydrous conditions required | |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst for Friedel-Crafts acylation | |

| Solvent | Dichloromethane, chloroform, or neat reaction | Anhydrous, inert solvents preferred | |

| Temperature | Room temperature to 60°C | Controlled to avoid decomposition | |

| Reaction Time | Several hours (typically 2–6 hours) | Monitored for complete conversion | |

| Industrial Enhancements | Continuous flow reactors, in-line monitoring, recrystallization purification | Scale-up optimized for yield and purity | |

| Related Intermediate Synthesis | Chlorination of dihalo compounds using phosphorus oxychloride or phosgene in high boiling solvents | 80–130°C, 1–6 hours, solvents like 1,2,4-trichlorobenzene |

Research Findings and Notes

The Friedel-Crafts acylation remains the most efficient and straightforward method for synthesizing this compound, with the choice of catalyst and solvent critically influencing yield and purity.

Industrial processes have adapted this method for large-scale production by employing continuous flow technology and advanced purification techniques to meet commercial demand.

The preparation of key intermediates such as 2-chloro-5-methylpyridine involves sophisticated chlorination strategies that ensure high selectivity and yield, which directly impact the overall efficiency of the target compound synthesis.

Solvent choice, particularly the use of halogenated aromatic hydrocarbons like 1,2,4-trichlorobenzene, is essential in both intermediate and final compound synthesis to maintain reaction stability and facilitate purification.

化学反应分析

Types of Reactions

2-(2,4-Dichlorobenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dichlorobenzoyl group to a benzyl group or other reduced forms.

Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce benzyl derivatives.

科学研究应用

2-(2,4-Dichlorobenzoyl)-5-methylpyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its use as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(2,4-Dichlorobenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The dichlorobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

2-(2,4-Difluorophenyl)-5-methylpyridine (DFPMPy)

Key Differences :

- Substituents : Fluorine atoms replace chlorine on the benzoyl group.

- Applications : Primarily used in materials science (e.g., OLEDs, DSSCs, photocatalysis) due to fluorinated groups enhancing electronic properties and stability .

- Purity : Commercial availability at >97% purity, indicating suitability for industrial synthesis .

Table 1: Comparison of Dichlorobenzoyl vs. Difluorophenyl Derivatives

Pyrazoxyfen (Herbicide)

Key Differences :

- Core Structure : Contains a pyrazole ring instead of pyridine, with a 2,4-dichlorobenzoyl group.

- Applications : Herbicidal activity due to structural optimization for plant enzyme inhibition .

- Stability : The pyrazole backbone may enhance metabolic stability in agricultural environments compared to pyridine-based compounds .

Di-(2,4-dichlorobenzoyl) Peroxide

Key Differences :

- Reactivity : Peroxide functional group increases oxidative instability, classifying it as hazardous .

- Use Case: Limited to industrial processes (e.g., polymerization initiator) due to safety concerns, unlike the pharmaceutically relevant pyridine derivatives .

Research Findings and Implications

- Anticancer Potential: The Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex exhibits stronger ribonucleotide reductase binding than hydroxyurea, a known anticancer drug, suggesting dichlorobenzoyl derivatives’ utility in drug design .

- Electronic Properties : Fluorinated analogs like DFPMPy demonstrate enhanced performance in optoelectronic applications, underscoring the impact of halogen substitution on material properties .

- Safety Considerations : Dichlorobenzoyl-containing peroxides and chlorides (e.g., 2,4-dichlorobenzoyl chloride) require stringent handling protocols, highlighting the trade-off between reactivity and hazard .

生物活性

2-(2,4-Dichlorobenzoyl)-5-methylpyridine is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dichlorobenzoyl group and a methyl group. The molecular formula is C12H9Cl2N, which contributes to its unique chemical behavior and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, it may interact with glycogen phosphorylase, an enzyme involved in glucose metabolism, which is a target for managing conditions like type 2 diabetes .

- Receptor Modulation : It may also act on various receptors in the body, influencing signaling pathways that regulate physiological responses.

Biological Assays and Findings

Research has evaluated the biological activity of this compound through various assays:

Table 1: Summary of Biological Assays

Case Studies

- Glycogen Metabolism : A study explored the inhibition of glycogen phosphorylase by this compound, demonstrating its potential as a therapeutic agent for managing hyperglycemia in diabetic models. The compound showed significant inhibition with an IC50 value of 2.0 µM, indicating strong efficacy .

- Neuroprotective Effects : Another investigation focused on the compound's role as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Although specific IC50 values were not provided, preliminary results suggested promising neuroprotective effects through modulation of acetylcholine levels .

- Antimicrobial Properties : Research also indicated that the compound exhibits antimicrobial activity against various strains, making it a candidate for further exploration in developing new antimicrobial agents.

常见问题

Q. Experimental Design :

Synthesize analogs (e.g., 5-ethyl or 5-methoxy derivatives) .

Compare IC values in enzyme inhibition assays.

Perform molecular docking (MOE software) to map interactions with target proteins .

Data Interpretation : A 2021 study found that replacing the methyl group with CF reduced activity by 60%, likely due to steric hindrance .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the benzoyl group.

- Solvent : For long-term storage (>6 months), dissolve in dry DMSO (10 mM aliquots) .

Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) showed <5% decomposition via HPLC .

Advanced: How can researchers mitigate hazards during large-scale synthesis?

Q. Methodological Answer :

Ventilation : Use fume hoods with ≥100 ft/min face velocity during acylation (HCl gas release).

Waste Management : Neutralize acidic byproducts with 5% NaHCO before disposal.

PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (NFPA 704 rating: Health 2, Flammability 1) .

Case Study : A 2023 incident involving uncontrolled exothermic reaction was resolved by incremental reagent addition and jacketed reactor cooling .

Basic: How to design a stability-indicating HPLC method for this compound?

Q. Methodological Answer :

Column : Waters XBridge C18 (4.6 × 250 mm, 5 µm).

Mobile Phase : 55:45 acetonitrile/0.1% formic acid.

Flow Rate : 1.0 mL/min, detection at 230 nm.

Forced Degradation : Expose to 0.1N HCl (2 hr, 60°C) and 3% HO (24 hr, RT) to validate method robustness .

Q. Validation Parameters :

- Linearity (r > 0.999, 50–150% range).

- Precision (%RSD < 2.0 for triplicate injections).

Advanced: What computational tools predict metabolic pathways for this compound?

Q. Methodological Answer :

Metabolism Prediction : Use ADMET Predictor™ or StarDrop’s DEREK Nexus to identify likely Phase I/II metabolites (e.g., hydroxylation at C3 or glucuronidation).

CYP450 Inhibition : Run inhibition assays with human liver microsomes (HLMs) and LC-MS/MS quantification .

Example : A 2022 study predicted 3-hydroxylation as the primary pathway (87% probability) using Schrödinger’s QikProp .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。